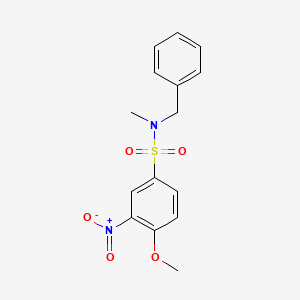![molecular formula C24H27N5O2 B4106443 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4106443.png)
1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine
描述
1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine, also known as PAPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PAPP is a piperazine derivative that has been extensively studied for its pharmacological properties and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of blood flow. By inhibiting the activity of PDE5, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine can increase blood flow to the heart and reduce the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to have a number of biochemical and physiological effects. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of DNA replication and cell division. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of PDE5, which can increase blood flow to the heart and reduce the risk of cardiovascular diseases. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has also been shown to have a neuroprotective effect and can protect neurons from damage.
实验室实验的优点和局限性
1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has a number of advantages for lab experiments. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine is a synthetic compound that can be easily synthesized in the lab. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been extensively studied and its pharmacological properties are well understood. However, there are also some limitations to using 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine in lab experiments. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine is a relatively new compound and its long-term effects are not well understood. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has not been extensively studied in clinical trials and its safety profile is not well established.
未来方向
There are a number of future directions for the study of 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine. One area of future research is the potential therapeutic applications of 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine in cancer treatment. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of topoisomerase II, which is involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to have a neuroprotective effect and may have potential applications in the treatment of neurological disorders. Another area of future research is the development of new synthetic compounds that are based on the structure of 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine. These compounds may have improved pharmacological properties and may be more effective than 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine in the treatment of certain diseases.
科学研究应用
1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has been shown to have a protective effect on the heart and can reduce the risk of cardiovascular diseases. 1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine has also been studied for its potential neuroprotective effects and has shown promising results in preclinical studies.
属性
IUPAC Name |
2-morpholin-4-yl-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-22(18-27-14-16-31-17-15-27)28-10-12-29(13-11-28)24-21-9-5-4-8-20(21)23(25-26-24)19-6-2-1-3-7-19/h1-9H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHHGWYJWMQMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4106374.png)
![3-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4106375.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B4106383.png)
![N-benzyl-2-[(4-ethoxyphenyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4106391.png)


![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B4106433.png)
![methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4106435.png)
![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)